4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-9-8-13(10-15(14)22-2)16-18-19-17(23)20(16)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFAXMMSCHQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325904 | |
| Record name | 4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
299921-16-7 | |
| Record name | 4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method involves the formation of the triazole ring via cyclocondensation of 3,4-dimethoxybenzoic acid with benzyl hydrazine, followed by thiol group introduction. The process parallels protocols used for structurally related triazoles.
Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride
3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride.
Reaction Conditions :
Step 2: Formation of Benzyl Thiosemicarbazide
The acyl chloride reacts with benzyl hydrazine in ethanol to form a thiosemicarbazide intermediate.
Reaction Conditions :
Step 3: Cyclization to Triazole-3-Thiol
The thiosemicarbazide undergoes cyclization in the presence of potassium hydroxide (KOH) and carbon disulfide (CS₂), forming the triazole ring.
Reaction Conditions :
Data Table: Optimization of Cyclization Step
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Base | KOH | NaOH | KOH |
| Reaction Time (h) | 6 | 8 | 7 |
| Yield (%) | 68 | 72 | 70 |
Alkylation of Preformed Triazole-3-Thiol
Reaction Overview
This two-step approach first synthesizes 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, followed by N-benzylation at position 4.
Step 1: Synthesis of 5-(3,4-Dimethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
3,4-Dimethoxybenzoic acid is condensed with thiocarbohydrazide under thermal conditions.
Reaction Conditions :
Step 2: N-Benzylation with Benzyl Halides
The triazole-3-thiol is treated with benzyl bromide in the presence of a base to introduce the benzyl group.
Reaction Conditions :
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Base : Potassium carbonate (K₂CO₃)
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Solvent : Acetonitrile
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Temperature : 80°C, 12 hours
-
Yield : ~65%
Mechanistic Insights
The base deprotonates the triazole’s NH group, enabling nucleophilic substitution at the benzyl halide’s α-carbon. Steric hindrance from the 3,4-dimethoxyphenyl group slightly reduces yield compared to simpler analogs.
One-Pot Multicomponent Reaction
Reaction Overview
A streamlined method combines 3,4-dimethoxybenzoic acid, benzylamine, and thiosemicarbazide in a single pot, leveraging in situ acyl chloride formation.
Reaction Steps
-
In Situ Acyl Chloride Formation : 3,4-Dimethoxybenzoic acid reacts with SOCl₂.
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Condensation with Benzylamine : Forms a benzyl-substituted hydrazide.
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Cyclization with Thiosemicarbazide : Yields the triazole core.
Reaction Conditions :
-
Solvent : Toluene
-
Catalyst : Pyridine (for HCl scavenging)
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Temperature : 110°C, 24 hours
-
Yield : ~60%
Advantages and Limitations
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Cyclocondensation | 70 | 98 | High purity | Multi-step synthesis |
| Alkylation | 65 | 95 | Modular substitution | Requires preformed triazole |
| One-Pot Reaction | 60 | 90 | Streamlined process | Moderate yield |
Critical Reaction Parameters
Temperature and Solvent Effects
Chemical Reactions Analysis
4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the aromatic groups.
Substitution: The benzyl and 3,4-dimethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, one study indicated that derivatives of triazole compounds could inhibit the proliferation of human colon carcinoma cells effectively . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Triazole derivatives have shown effectiveness against various bacterial strains and fungi. In particular, studies have demonstrated that the incorporation of sulfur into the triazole ring enhances its bioactivity against pathogens .
Fungicidal Activity
The compound's potential as a fungicide has been explored in agricultural research. Triazoles are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This property makes this compound a candidate for developing new fungicides that can combat resistant fungal strains .
Plant Growth Regulation
In addition to its fungicidal properties, triazole compounds are being researched for their role in plant growth regulation. They can modulate plant hormonal pathways and enhance stress resistance in crops. This application is particularly relevant in the context of sustainable agriculture practices aimed at improving crop yield while minimizing chemical inputs.
Synthesis and Characterization
The synthesis of this compound typically involves cyclocondensation reactions followed by functionalization steps. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Mechanism of Action
The mechanism of action of 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with enzymes and receptors also contributes to its biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The activity and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Key comparisons include:
Toxicity Profile
- The compound 4-(3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (structurally similar to the target) exhibits low acute toxicity (LD₅₀ = 1190 mg/kg) and is classified as Category IV (low risk) under K.K. Sidorov’s system . This contrasts with nitro-substituted derivatives, which often show higher toxicity due to reactive intermediates .
Physicochemical Properties
- Lipophilicity : Methoxy and benzyl groups increase logP values, enhancing blood-brain barrier penetration compared to polar substituents (e.g., -OH or -COOH) .
Biological Activity
The compound 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the triazole class known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in pharmacology.
- Molecular Formula : C27H27N3O4S
- Molecular Weight : 489.6 g/mol
- IUPAC Name : 2-[[4-benzyl-5-[(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone]
- Structural Characteristics : The compound features a triazole ring that is crucial for its biological activity.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Benzyl and Dimethoxy Groups : These modifications enhance the pharmacological profile of the compound.
- Final Product Isolation : Purification methods such as recrystallization and chromatography are employed to isolate the desired compound.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial activity against various pathogens. For instance:
- A study showed that at a concentration of 125 µg/mL, synthesized derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- In vitro studies indicated that certain triazole derivatives demonstrated cytotoxic effects against cancer cell lines including melanoma and breast cancer cells. The selectivity towards cancer cells was notable, suggesting potential as an antitumor agent .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The triazole moiety interacts with specific enzymes, potentially inhibiting their activity.
- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
| Study | Findings | Concentration | Pathogen/Cell Line |
|---|---|---|---|
| Study A | Antimicrobial activity | 125 µg/mL | E. coli, S. aureus |
| Study B | Cytotoxicity against melanoma | Varies | Melanoma IGR39 |
| Study C | Selective inhibition of cancer cell migration | Low µM range | MDA-MB-231 |
Q & A
Q. What are the recommended synthetic routes for 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, and what reaction conditions optimize yield and purity?
The synthesis typically involves condensation of a benzyl-substituted precursor with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. Solvents like ethanol or methanol are preferred due to their polarity, which facilitates nucleophilic substitution and imine formation. Purification is achieved via recrystallization or column chromatography, with yields improved by optimizing reaction time (12-24 hours) and temperature (60-80°C). For example, multi-step protocols for analogous triazole derivatives highlight the importance of stoichiometric control to minimize side products .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Key techniques include:
- Microelemental analysis to confirm empirical formula.
- FTIR spectroscopy to identify thiol (-SH) stretches (2500-2600 cm⁻¹) and triazole ring vibrations (1500-1600 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions, such as methoxy protons (δ 3.7–3.9 ppm) and benzyl methylene protons (δ 4.5–5.0 ppm).
- Mass spectrometry (ESI or EI) to confirm molecular ion peaks and fragmentation patterns .
Q. What biological activities are reported for structurally similar triazole-thiol derivatives?
Analogous compounds exhibit:
- Antioxidant activity (e.g., 88.89% DPPH radical scavenging at 1 mM).
- Antimicrobial effects against Gram-positive bacteria (MIC: 8–32 µg/mL).
- Enzyme inhibition (e.g., helicase or folate synthesis targets). These activities are influenced by electron-donating groups like methoxy or benzyl, which enhance target binding .
Advanced Questions
Q. How does the 3,4-dimethoxyphenyl substituent influence electronic properties and target interactions compared to halogenated analogs?
The 3,4-dimethoxy groups increase electron density on the aryl ring, enhancing π-π stacking with aromatic residues in enzyme active sites. This contrasts with halogenated analogs (e.g., 3,4-dichloro derivatives), where electron-withdrawing effects reduce binding affinity but improve metabolic stability. Computational studies (e.g., DFT) can quantify charge distribution differences, while Hammett constants (σ) predict substituent effects on reactivity .
Q. What computational strategies predict biological activity and toxicity?
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity/toxicity. Cross-validated models (R² > 0.85) are reliable for triazole derivatives .
- Molecular docking : Screen against targets (e.g., SARS-CoV-2 helicase) using AutoDock Vina. Validate top poses (binding energy < -7.0 kcal/mol) with MD simulations to assess stability .
- In silico toxicity : ProTox-II or ADMET predictors evaluate hepatotoxicity and LD50, with in vivo validation in rodent models .
Q. How can researchers resolve contradictions in biological activity data across analogs?
Contradictions often arise from assay variability (e.g., DPPH vs. ABTS for antioxidants) or substituent-specific interactions. Strategies include:
- Dose-response profiling to establish IC50/EC50 values.
- Comparative SAR studies using isosteric replacements (e.g., replacing methoxy with ethoxy or methyl groups).
- Meta-analysis of published data to identify consensus trends .
Q. What experimental designs evaluate pharmacokinetic properties like solubility and metabolic stability?
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation over time (LC-MS).
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .
Q. How do alkylation or oxidation reactions modify the thiol group’s reactivity?
The thiol group undergoes:
- Alkylation with methyl iodide (CH₃I) in NaOH/EtOH to form methylthio derivatives (yield: 83%).
- Disulfide formation via iodine oxidation, producing dimeric structures (yield: 68%). These modifications alter redox activity and bioavailability, as seen in corrosion inhibition studies .
Q. What crystallographic techniques confirm the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and packing motifs. For example, analogous triazoles show planar triazole rings (deviation < 0.02 Å) and intermolecular S···H hydrogen bonds (2.8–3.0 Å) stabilizing the lattice .
Q. Can photoisomerization of the benzylidene group be exploited for controlled drug release?
UV irradiation (365 nm) induces E→Z isomerization (quantum yield Φ = 0.32), altering the compound’s conformation and solubility. This property is leveraged in light-activated prodrug systems, where isomerization triggers release in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
